O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of a versatile electrophilic aminating agent.
Introduction
O-(Diphenylphosphinyl)hydroxylamine, commonly referred to as DPPH, is a highly valuable and versatile reagent in modern organic synthesis. This white, solid compound has garnered significant attention for its role as an efficient electrophilic aminating agent, enabling the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceutical intermediates, where the precise introduction of a nitrogen-containing functional group is a critical step.[2][3] This technical guide provides a comprehensive overview of the basic properties, synthesis, and key applications of O-(Diphenylphosphinyl)hydroxylamine for researchers, scientists, and professionals in drug development.
Physicochemical Properties
O-(Diphenylphosphinyl)hydroxylamine is an off-white powder that is stable under controlled conditions, making it a practical reagent in various laboratory settings.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 72804-96-7 | [2][5][6] |
| Molecular Formula | C₁₂H₁₂NO₂P | [6][7] |
| Molecular Weight | 233.20 g/mol | [2][6] |
| Appearance | Off-white powder | [2] |
| Melting Point | >140 °C (decomposes) | [2] |
| Boiling Point | 368.0 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.25 ± 0.1 g/cm³ | [2] |
| Solubility | Very low in aprotic organic solvents | [4] |
Synthesis of O-(Diphenylphosphinyl)hydroxylamine
The conventional synthesis of DPPH involves the reaction of diphenylphosphinic chloride with hydroxylamine (B1172632).[7][8][9] The oxygen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride to form the O-phosphinylated product.[8] While traditional methods can result in variable yields and slow filtration rates, scalable preparations have been developed to improve efficiency and reproducibility.[7][10][11]
General Experimental Protocol for Synthesis
A common laboratory-scale synthesis involves the reaction of diphenylphosphinic chloride with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758).[8]
Materials:
-
Diphenylphosphinic chloride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane
-
Water
Procedure:
-
A mixture of hydroxylamine hydrochloride in dichloromethane is cooled in an ice bath.
-
Triethylamine is added dropwise to the cooled suspension.
-
A solution of diphenylphosphinic chloride in dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction mixture is washed with water to remove salts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield O-(Diphenylphosphinyl)hydroxylamine as a white solid.
For large-scale and safer preparations, a two-step procedure starting from tert-butyl N-hydroxycarbamate has been developed, which avoids the direct handling of potentially unstable hydroxylamine.[10][11]
Synthesis Workflow
Caption: General workflow for the synthesis of DPPH.
Core Reactivity and Applications
The primary utility of O-(Diphenylphosphinyl)hydroxylamine lies in its capacity to act as an electrophilic aminating agent.[4][8] This reactivity is harnessed to form a variety of chemical bonds, making it a versatile tool in organic synthesis.
Electrophilic Amination
DPPH is widely used to introduce an amino group (-NH₂) into a diverse range of substrates. This process, known as electrophilic amination, is fundamental to the synthesis of many nitrogen-containing compounds.[2][8] The reaction typically involves the attack of a nucleophile on the nitrogen atom of DPPH, with the diphenylphosphinate (B8688654) group acting as a good leaving group.
Caption: Electrophilic amination using DPPH.
Key applications of electrophilic amination with DPPH include:
-
Amination of Carbanions and Grignard Reagents: DPPH efficiently aminates stabilized carbanions and certain Grignard reagents, providing a direct route to primary amines.[2][4][8] This is particularly useful for the synthesis of α-amino acids and their derivatives.[8]
-
N-Amination of Heterocycles: The reagent is effective for the N-amination of various nitrogen-containing heterocycles such as imidazoles, indoles, and carbazoles.[4]
-
Conversion of Aldehydes to Nitriles: In a one-pot transformation, DPPH can convert aldehydes directly to nitriles under mild conditions, tolerating a wide range of other functional groups.[2][7]
-
Amination of Aryl Boronic Acids and Esters: DPPH serves as a general reagent for the conversion of (hetero)aryl boronic acids and esters to primary anilines, a reaction that proceeds rapidly at room temperature with broad substrate scope.[12]
Experimental Protocol: Electrophilic Amination of a Stabilized Carbanion
This protocol provides a general methodology for the amination of an enolate derived from a malonate ester, a common substrate for this transformation.
Materials:
-
Malonate ester
-
Strong base (e.g., Sodium hydride (NaH) or Potassium hydride (KH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), the malonate ester is dissolved in the anhydrous solvent in a flame-dried flask.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The strong base is added portion-wise to the solution to generate the enolate. The mixture is stirred at this temperature for a specified time to ensure complete formation of the carbanion.
-
A solution or slurry of DPPH in the same anhydrous solvent is then added slowly to the enolate solution.
-
The reaction mixture is stirred at the low temperature for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the aminated product.
Safety and Handling
O-(Diphenylphosphinyl)hydroxylamine is classified as an irritant, causing skin and serious eye irritation.[5][13][14] It may also cause respiratory irritation.[13][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this reagent.[13][15] Work should be conducted in a well-ventilated area or a fume hood.[13] The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[13]
Conclusion
O-(Diphenylphosphinyl)hydroxylamine is a robust and versatile reagent for electrophilic amination in organic synthesis. Its stability, broad functional group tolerance, and efficiency in forming various nitrogen-containing bonds make it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key applications, offering valuable insights for researchers engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals.
References
- 1. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. DPPH - Enamine [enamine.net]
- 5. O-(Diphenylphosphinyl)hydroxylamine | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Buy O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 [smolecule.com]
- 8. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]
- 9. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.nl [fishersci.nl]
- 15. capotchem.cn [capotchem.cn]
